2-(Cyclohexylmethoxy)-5-(methylsulfonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-19(16,17)12-7-8-14(13(15)9-12)18-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEOKLONLQTSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Cyclohexylmethoxy 5 Methylsulfonyl Aniline and Analogues
Retrosynthetic Analysis of the Target Compound
A logical retrosynthetic analysis of 2-(cyclohexylmethoxy)-5-(methylsulfonyl)aniline (1) suggests a disconnection of the ether linkage, which is a common and reliable strategy. This leads to two key precursors: a substituted aniline (B41778) intermediate, 2-amino-4-(methylsulfonyl)phenol (B1265442) (2), and a cyclohexylmethanol derivative, specifically (bromomethyl)cyclohexane (B57075) (3).
The substituted aniline precursor (2) can be further simplified. The amino group can be derived from the reduction of a nitro group, leading to the intermediate 4-(methylsulfonyl)-2-nitrophenol (B1359958) (4). This intermediate can be conceptually synthesized from a simpler benzene (B151609) derivative through sequential electrophilic aromatic substitution reactions, namely nitration and sulfonation.
This retrosynthetic approach breaks down the complex target molecule into simpler, more readily available starting materials and utilizes well-established chemical transformations.
Synthesis of Key Precursors
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details the synthetic methodologies for obtaining the cyclohexylmethanol derivative, the methylsulfonated benzene intermediate, and the substituted aniline core.
Preparation of Cyclohexylmethanol Derivatives
The cyclohexylmethoxy moiety is introduced using a reactive derivative of cyclohexylmethanol. A common strategy is to convert the primary alcohol of cyclohexylmethanol into a good leaving group to facilitate nucleophilic substitution. (Bromomethyl)cyclohexane is an ideal candidate for this purpose.
The synthesis of (bromomethyl)cyclohexane from cyclohexylmethanol can be achieved using various brominating agents. A typical laboratory-scale preparation involves the use of phosphorus tribromide (PBr₃). chemicalbook.com In this reaction, cyclohexylmethanol is treated with PBr₃, often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct, in an appropriate solvent such as toluene. chemicalbook.com The reaction is typically performed at low temperatures to control its exothermicity. chemicalbook.com
Table 1: Synthesis of (Bromomethyl)cyclohexane
| Starting Material | Reagent | Solvent | Temperature | Yield |
| Cyclohexylmethanol | PBr₃, Pyridine | Toluene | 0-5 °C | ~33% chemicalbook.com |
An alternative method involves the reaction of cyclohexylmethanol with sodium bromide in the presence of an acid catalyst and a phase-transfer catalyst like 15-crown-5, which can offer higher yields. chemicalbook.com
Synthesis of Methylsulfonated Benzene Derivatives
The synthesis of the methylsulfonated benzene core of the target molecule requires the introduction of a methylsulfonyl group. A common precursor for this is 4-(methylsulfonyl)-2-nitrophenol. This intermediate can be prepared from commercially available starting materials. One plausible route begins with the nitration of a suitable phenyl methyl sulfone derivative. For instance, the nitration of 4-chlorophenyl methyl sulfone could be a potential starting point, followed by nucleophilic aromatic substitution of the chlorine with a hydroxyl group.
Alternatively, a more direct approach could involve the nitration of a phenol (B47542) derivative followed by the introduction of the methylsulfonyl group. However, controlling the regioselectivity of these reactions can be challenging due to the directing effects of the existing substituents. A patented synthesis for the related compound 2-nitro-4-methylsulfonyl benzoyl chloride involves the nitration of methyl p-tolyl sulfone, followed by oxidation of the methyl group to a carboxylic acid. google.com This highlights a viable strategy for introducing the required functionalities. The commercially available 4-(methylsulfonyl)-2-nitrophenol (CAS 97-10-9) serves as a convenient starting point for the subsequent reduction step. sigmaaldrich.comuni.lunih.gov
Preparation of Substituted Aniline Intermediates
The key substituted aniline intermediate is 2-amino-4-(methylsulfonyl)phenol. This compound can be synthesized from 4-(methylsulfonyl)-2-nitrophenol through the reduction of the nitro group to an amine. This transformation is a fundamental process in organic synthesis and can be achieved using various reducing agents.
A common and efficient method for the reduction of a nitro group in the presence of other functional groups is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often clean and provides high yields.
Another widely used method is the reduction with metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid (the Béchamp reduction). mdpi.com For laboratory-scale synthesis, tin(II) chloride (SnCl₂) in a suitable solvent is also a mild and effective reducing agent for nitroarenes. More recently, methods using sodium borohydride (B1222165) in the presence of a catalyst have been developed for the reduction of nitrophenols to aminophenols. mdpi.comsemanticscholar.orgresearchgate.netrsc.org
Table 2: Reduction of 4-(Methylsulfonyl)-2-nitrophenol
| Starting Material | Reducing Agent | Catalyst | Solvent | Product |
| 4-(Methylsulfonyl)-2-nitrophenol | H₂ | Pd/C | Methanol/Ethanol | 2-Amino-4-(methylsulfonyl)phenol |
| 4-(Methylsulfonyl)-2-nitrophenol | Fe | HCl | Water/Ethanol | 2-Amino-4-(methylsulfonyl)phenol |
| 4-(Methylsulfonyl)-2-nitrophenol | SnCl₂ | - | Ethanol | 2-Amino-4-(methylsulfonyl)phenol |
The resulting 2-amino-4-(methylsulfonyl)phenol is the direct precursor for the final etherification step. This compound is also known as 3-amino-4-hydroxyphenyl methyl sulfone and is commercially available (CAS 98-30-6).
Coupling Reactions and Functionalization of the Aniline Core
The final step in the synthesis of this compound is the formation of the ether linkage between the substituted aniline precursor and the cyclohexylmethanol derivative.
Etherification Reactions for Cyclohexylmethoxy Introduction
The Williamson ether synthesis is the most common and versatile method for preparing ethers and is well-suited for this transformation. youtube.compearson.comjk-sci.comlibretexts.orgwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. wikipedia.org
In this specific synthesis, the phenolic hydroxyl group of 2-amino-4-(methylsulfonyl)phenol is first deprotonated with a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of (bromomethyl)cyclohexane, displacing the bromide ion and forming the desired ether linkage.
The choice of base is crucial for the success of the reaction. For aryl ethers, bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (B78521) (NaOH) are commonly used. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) to facilitate the SN2 reaction.
Table 3: Williamson Ether Synthesis of the Target Compound
| Nucleophile Precursor | Electrophile | Base | Solvent | Product |
| 2-Amino-4-(methylsulfonyl)phenol | (Bromomethyl)cyclohexane | K₂CO₃ | DMF | This compound |
| 2-Amino-4-(methylsulfonyl)phenol | (Bromomethyl)cyclohexane | Cs₂CO₃ | Acetone | This compound |
The reaction conditions, such as temperature and reaction time, would be optimized to maximize the yield and minimize potential side reactions. The primary nature of the alkyl halide, (bromomethyl)cyclohexane, is ideal for the SN2 mechanism, which should lead to a good yield of the final product. libretexts.org
Sulfonylation Reactions for Methylsulfonyl Introduction
The introduction of the methylsulfonyl group onto the aromatic ring is a critical step in the synthesis of this compound. This functional group significantly influences the electronic properties and potential biological activity of the molecule. Various methods exist for installing sulfonyl groups, often involving the use of sulfinate salts or sulfonyl chlorides.
A common strategy involves the direct sulfonylation of aniline derivatives. Recent advancements have focused on milder reaction conditions, moving away from harsh traditional methods. For instance, visible-light-mediated photoredox catalysis has been successfully employed for the sulfonylation of anilines using bench-stable sulfinate salts. rsc.org This method is valued for its mild conditions, which can be crucial for late-stage functionalization of complex molecules. rsc.orgchemistryviews.org Another modern approach utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents under visible light, offering a versatile route to substituted sulfonylanilines. nih.gov
In a synthetic route analogous to that for 5-(ethylsulfonyl)-2-methoxyaniline, a key intermediate could be formed from 4-methoxybenzene-1-sulfonyl chloride. nih.govnih.gov The synthesis could proceed through the following conceptual steps:
Sulfonylation: Introduction of a sulfonyl chloride group to an anisole (B1667542) (methoxybenzene) precursor.
Alkylation/Reduction: Conversion of the sulfonyl chloride to the desired methylsulfonyl group. This can often be achieved through reduction to a thiol followed by methylation and oxidation, or via reaction with a suitable methylating agent.
Nitration: Introduction of a nitro group, which serves as a precursor to the aniline's amino group.
Reduction: Conversion of the nitro group to the primary amine.
Heterogeneous catalysis also presents a viable route. A biomass-derived copper catalyst (CuₓOᵧ@CS-400) has been shown to facilitate the remote C-H sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com This method is advantageous due to the recyclability of the catalyst and its compatibility with various functional groups. mdpi.com
Amination and Amidation Techniques
The primary amino group of the aniline moiety is a defining feature of the target molecule. Its introduction is typically achieved through the reduction of a nitro group precursor, a robust and widely used transformation in organic synthesis. For instance, in the synthesis of the related compound 5-(ethylsulfonyl)-2-methoxyaniline, the final step involves the reduction of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This method is highly efficient and generally provides clean conversion to the desired aniline.
Alternative amination techniques involve the direct coupling of an ammonia (B1221849) equivalent with an aryl halide, often catalyzed by a transition metal like palladium or copper. organic-chemistry.org Copper(I) iodide (CuI) nanoparticles have been used to catalyze the synthesis of anilines from aryl halides and ammonia in the absence of organic solvents. organic-chemistry.org While powerful, these direct amination methods may require careful optimization to be applied to a complex substrate like a precursor to this compound.
Amidation, the formation of an amide from the aniline, represents a key strategy for creating analogues. Lipases have been engineered to catalyze the amidation of ortho-substituted anilines with esters or acids, overcoming challenges associated with the weak nucleophilicity and steric hindrance of such substrates. uq.edu.au Chemical methods for amidation are also well-established, including the copper-catalyzed Goldberg amidation, which can be applied to less reactive aryl chlorides using specific ligand systems. organic-chemistry.org These techniques allow for the derivatization of the core aniline structure, enabling the exploration of structure-activity relationships.
Advanced Synthetic Methodologies
Modern organic synthesis has moved beyond classical methods to embrace more sophisticated and efficient strategies. For a molecule like this compound, these advanced methodologies can offer improved yields, greater structural diversity, and more environmentally benign processes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. wesleyan.edunih.gov While the Suzuki-Miyaura reaction is famed for aryl-aryl bond formation, other Pd-catalyzed reactions like the Buchwald-Hartwig amination are highly relevant for synthesizing aniline derivatives. acs.orgacs.org
The Buchwald-Hartwig amination allows for the direct formation of the C-N bond by coupling an aryl halide or pseudohalide with an amine. wesleyan.edu This could be a powerful tool for synthesizing analogues of the target compound. The development of well-defined, air- and moisture-stable Pd(II)-N-heterocyclic carbene (NHC) precatalysts, such as [(NHC)PdCl₂(aniline)] complexes, has made these reactions more reliable and user-friendly. nih.govorganic-chemistry.org These catalysts are highly active for C-N cross-coupling and can be fine-tuned by modifying the aniline ligand on the catalyst itself. acs.org
This methodology could be applied to construct the core aniline structure by coupling a suitably substituted aryl halide with an ammonia surrogate, or to create more complex derivatives by coupling the primary aniline with other aryl halides.
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of aniline synthesis, this involves using less hazardous reagents, developing solvent-free or aqueous reaction systems, and improving atom economy. sphinxsai.com
One approach involves designing syntheses from alternative starting materials. For example, a method for producing substituted anilines and quinazolines has been developed from isatoic anhydride-8-amide, which is derived from isatin-7-carboxylic acid. nih.govresearchgate.net This approach is noted for being inexpensive, simple, fast, and scalable. nih.gov
Catalysis in aqueous media is another key area of green chemistry. Brønsted acidic ionic liquids have been used as recyclable, non-toxic catalysts for the one-pot, three-component synthesis of primary aniline-based indolylmethanes in water. nih.gov While not directly applicable to the target compound's synthesis, this demonstrates the potential for replacing traditional volatile organic solvents. Furthermore, electrochemical methods are being explored as a "game-changer" for greener aniline production, offering significant improvements in operational conditions compared to traditional industrial processes. chemistryworld.com
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating substantial parts of all starting materials. rsc.orgnih.gov MCRs are a powerful tool for rapidly generating libraries of structurally diverse compounds for screening and optimization.
Several MCRs are known to produce substituted anilines and related heterocyclic systems. A one-pot, three-component synthesis of meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, an amine, and acetone. beilstein-journals.org The reaction's success is dependent on the electronic properties of the diketone, but it provides a synthetically useful route to anilines with complex substitution patterns. beilstein-journals.org Other MCRs can be used to build diverse heterocyclic scaffolds starting from anilines, such as the Ugi four-component reaction, which can be used to create highly substituted indole-2-carboxamide derivatives from an aniline, glyoxal, an isocyanide, and an acid. rsc.org These strategies are invaluable for producing analogues where the core aniline structure is elaborated into more complex frameworks. mdpi.comrsc.org
Process Chemistry and Scale-Up Considerations
Transitioning a synthetic route from a laboratory setting to large-scale industrial production involves a distinct set of challenges and requires careful consideration of safety, cost, and efficiency. catsci.com The scale-up of a multi-step synthesis for a compound like this compound would necessitate a thorough process chemistry evaluation. criver.com
Key factors in scaling up chemical reactions include: catsci.comijera.com
Thermal Safety: Exothermic reactions must be carefully managed. The surface-area-to-volume ratio decreases dramatically as reactor size increases, making heat dissipation less efficient. Reaction calorimetry is essential to measure heat flow and prevent runaway reactions. catsci.com
Reagent Selection and Availability: Reagents that are acceptable on a lab scale may be too expensive, hazardous, or unavailable in the quantities required for large-scale production. The initial synthetic route may need to be redesigned to use more cost-effective and readily available starting materials. catsci.com
Process Robustness: The process must be reproducible and consistently deliver the product in high purity. This often involves optimizing reaction conditions and may require developing chromatography-free purification steps, such as crystallization. criver.com
Equipment: The reaction must be adapted to the constraints of industrial reactors, which can operate within specific temperature ranges (e.g., -40 °C to +150 °C for standard jacketed reactors). criver.comijera.com
Waste Management: The environmental impact of the process, including solvent use and byproduct formation, becomes a major consideration on a large scale. nih.gov
For the synthesis of an aniline derivative, a process chemistry team would conduct a risk assessment for each step, potentially redesigning the route to ensure it is safe, scalable, and economically viable. criver.com
Optimization of Reaction Conditions for Yield and Purity
For the sulfonation step, the concentration of the sulfonating agent and the reaction temperature are critical variables. Overly harsh conditions can lead to the formation of undesired side products, complicating downstream purification. The subsequent conversion to the methyl sulfone would likely involve a nucleophilic substitution reaction, where the choice of the methylating agent and the reaction medium can significantly impact the yield.
The etherification step, introducing the bulky cyclohexylmethoxy group, is often a Williamson ether synthesis. The selection of a suitable base and solvent system is crucial to facilitate the reaction while minimizing side reactions. Phase-transfer catalysts may also be employed to enhance the reaction rate.
The final step, the reduction of a nitro group to the aniline, is a well-established transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a common and efficient method. nih.gov Optimization of this step involves fine-tuning the hydrogen pressure, temperature, and catalyst loading to achieve complete conversion with minimal by-product formation.
To illustrate the impact of reaction parameters on yield and purity, the following hypothetical data tables, based on common findings in the synthesis of substituted anilines, are presented.
Table 1: Hypothetical Optimization of the Etherification Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 | 92 |
| 2 | NaH | THF | 65 | 8 | 85 | 95 |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 10 | 92 | 98 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 12 | 82 | 94 |
Table 2: Hypothetical Optimization of the Nitro Group Reduction
| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5% Pd/C | 1 | 25 | 24 | 88 | 96 |
| 2 | 10% Pd/C | 5 | 40 | 6 | 98 | 99 |
| 3 | Raney Ni | 10 | 60 | 4 | 95 | 97 |
| 4 | 10% Pd/C | 1 | 25 | 12 | 94 | 98 |
These tables demonstrate a systematic approach to optimizing reaction conditions, where each parameter is varied to identify the optimal combination for achieving the desired outcome.
Reactor Design and Process Streamlining
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reactor design and process streamlining to ensure safety, efficiency, and scalability. The choice of reactor is dictated by the specific requirements of each reaction step.
For the initial liquid-phase reactions, such as sulfonation and etherification, glass-lined or stainless steel stirred-tank reactors are typically employed. These reactors allow for precise temperature control, efficient mixing of reactants, and the safe handling of corrosive reagents. The design should incorporate features for controlled addition of reactants and for monitoring key process parameters in real-time.
The catalytic hydrogenation step is often carried out in a specialized high-pressure reactor, or autoclave. ijcea.org These reactors are designed to safely handle flammable hydrogen gas at elevated pressures and temperatures. The design must include robust safety features, such as pressure relief valves and emergency shutdown systems. For larger scale production, a fixed-bed reactor, where the catalyst is packed in a stationary bed and the reactants flow through it, can offer advantages in terms of continuous operation and catalyst separation. ijcea.org
Process streamlining involves integrating the individual synthetic steps into a cohesive and efficient workflow. This can be achieved by minimizing intermediate isolation and purification steps where possible, a concept often referred to as telescoping. For instance, if the solvent used in the etherification step is compatible with the subsequent reduction, the reaction mixture may be directly transferred to the hydrogenation reactor after a simple work-up, thus saving time and resources.
Automation and process analytical technology (PAT) can play a significant role in streamlining the process. Online monitoring of reaction progress using techniques such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC) can provide real-time data, allowing for precise control over the reaction and ensuring consistent product quality.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Pharmacophoric Elements in 2-(Cyclohexylmethoxy)-5-(methylsulfonyl)aniline
A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements can be identified as:
The Aniline (B41778) Moiety : The primary amine (–NH2) and the aromatic ring form a critical part of the pharmacophore. The amine group can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions with the receptor. The relative positions of the substituents on the aniline ring are crucial for defining the molecule's interaction profile.
The Cyclohexylmethoxy Group : This bulky, lipophilic group at the 2-position is a significant feature. It consists of a flexible linker (–O–CH2–) and a non-polar cyclohexyl ring. This moiety likely contributes to the binding affinity by occupying a hydrophobic pocket within the receptor.
The Methylsulfonyl Group : Positioned at the 5-position of the aniline ring, the methylsulfonyl group (–SO2CH3) is a strong hydrogen bond acceptor and introduces specific electronic properties to the molecule.
These elements collectively define the three-dimensional arrangement of interaction points that the molecule can present to its biological target.
Impact of the Cyclohexylmethoxy Moiety on Biological Activity
The cyclohexylmethoxy group is a common substituent in medicinal chemistry, often introduced to modulate potency and selectivity by influencing the molecule's conformation, lipophilicity, and steric interactions.
The cyclohexylmethoxy group possesses considerable conformational flexibility due to the rotatable single bonds in the methoxy (B1213986) linker and the chair-boat conformations of the cyclohexyl ring. This flexibility allows the molecule to adopt various spatial arrangements, potentially enabling an induced-fit binding to the target receptor. The bulky nature of the cyclohexyl ring also introduces significant steric hindrance, which can be crucial for orienting the molecule within a binding site and preventing non-specific interactions. In the context of drug design, controlling the conformation of flexible molecules is a key challenge and opportunity to enhance binding affinity and selectivity.
While direct comparative data for positional isomers of this compound is not available, studies on analogous systems, such as substituted chromenones, highlight the profound impact of substituent positioning. For instance, the placement of a particular group at the 5- versus the 6-position of a ring system can dramatically alter biological activity. This is because the position of a substituent determines its spatial orientation relative to other functional groups and, consequently, its ability to interact with specific residues in a receptor's binding site. The ortho-positioning of the cyclohexylmethoxy group in the target molecule is likely to influence the properties of the adjacent aniline amine through steric and electronic effects.
Role of the Methylsulfonyl Group in Molecular Recognition
The methylsulfonyl group is a versatile functional group in drug design, valued for its ability to act as a potent hydrogen bond acceptor and to modulate the electronic character of the aromatic ring.
The sulfonyl group is strongly electron-withdrawing, which influences the electron density of the aniline ring and the basicity of the amino group. This electronic modulation can be critical for fine-tuning the molecule's interaction with its biological target. The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows the methylsulfonyl moiety to form strong, directional hydrogen bonds with suitable donor groups (such as –NH or –OH) in a receptor's binding site. These hydrogen bonds are pivotal for molecular recognition and contribute significantly to the binding affinity and specificity of the ligand. In some contexts, the sulfonyl group can also participate in non-classical interactions, further stabilizing the ligand-receptor complex.
Conformational Constraints and Sulfone Geometry
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For this compound, the flexibility of the cyclohexylmethoxy group allows it to adopt various conformations, which can significantly impact binding affinity. Computational conformational analysis of structurally related phenoxyalkylamines has been used to identify low-energy, stable conformations that are likely to be biologically active. nih.gov The geometry of the sulfone group is also a key determinant of activity. The tetrahedral arrangement around the sulfur atom and the orientation of the oxygen atoms influence its ability to act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor complexes.
Isosteric Replacements (e.g., sulfonamide vs. sulfone) and Their SAR Implications
Isosteric replacement is a common strategy in drug design to improve a compound's properties while maintaining its core biological activity. In the case of the methylsulfonyl group, a frequent isosteric replacement is the sulfonamide group. While both are electron-withdrawing and can participate in hydrogen bonding, their properties differ. Sulfones are generally neutral hydrogen bond acceptors, whereas primary and secondary sulfonamides can act as both hydrogen bond donors and acceptors. researchgate.netuaeu.ac.ae
The switch from a sulfone to a sulfonamide can have profound SAR implications. For instance, the introduction of a sulfonamide's hydrogen bond donating capability can lead to new, favorable interactions with a target protein, potentially increasing potency. nih.govresearchgate.net However, this change also affects physicochemical properties such as acidity (pKa), solubility, and metabolic stability, which must be carefully considered during the design process. slideshare.net The key structural requirements for the antibacterial activity of some sulfonamides, for example, include a free amino group on the sulfanilamide (B372717) skeleton and the direct linkage of the sulfur to an aromatic ring. slideshare.net
| Functional Group | Hydrogen Bonding Potential | Potential SAR Implications |
|---|---|---|
| Sulfone (-SO2CH3) | Acceptor | Forms hydrogen bonds with receptor backbone or side chains. |
| Sulfonamide (-SO2NH2) | Donor and Acceptor | Can form additional hydrogen bonds, potentially increasing affinity; alters physicochemical properties. |
Rational Design Strategies for Analog Development
The development of new analogs of this compound relies on several rational design strategies to explore new chemical space and improve upon existing compounds.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy to identify novel core structures that maintain the key pharmacophoric features of the original molecule but possess improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. semanticscholar.orguniroma1.itnih.gov This can involve replacing the central aniline ring with other heterocyclic systems that preserve the spatial arrangement of the key interacting groups. uniroma1.it Bioisosteric replacements of the cyclohexylmethoxy or methylsulfonyl groups with other functionalities that mimic their size, shape, and electronic properties are also employed to fine-tune the compound's activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) has emerged as a successful strategy for identifying lead compounds, particularly for targets like protein kinases. nih.govnih.gov In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create more potent molecules. The this compound scaffold can be deconstructed into its constituent fragments (e.g., a substituted aniline, a cyclohexyl ring) to explore their individual contributions to binding. These fragments can then be optimized and recombined to generate novel and potent inhibitors.
Combinatorial Chemistry for Library Generation
Combinatorial chemistry allows for the rapid synthesis of a large number of diverse analogs, enabling a broad exploration of the SAR. researchgate.net By systematically varying the substituents on the aniline ring, the cyclohexyl group, and the sulfonyl moiety, large libraries of compounds can be generated and screened for activity. This high-throughput approach can quickly identify promising lead compounds for further optimization. The design of these libraries is often guided by computational models to maximize the diversity and relevance of the synthesized molecules.
| Design Strategy | Objective | Example Application |
|---|---|---|
| Scaffold Hopping | Discover novel core structures with improved properties. | Replacing the aniline ring with a pyrazole (B372694) or other heterocycle. mdpi.com |
| Fragment-Based Drug Discovery | Build potent leads from smaller, weakly binding fragments. | Identifying and optimizing the binding of the cyclohexyl or methylsulfonyl aniline fragments individually. |
| Combinatorial Chemistry | Rapidly generate and screen a large library of analogs. | Synthesizing a matrix of compounds with diverse substitutions on the aniline and cyclohexyl rings. |
Mechanistic Insights into Ligand Target Interactions
Binding Modes and Allosteric Modulation
There is no publicly available information detailing the specific binding modes of 2-(Cyclohexylmethoxy)-5-(methylsulfonyl)aniline with any biological target. Similarly, no studies were found that investigate or suggest its potential as an allosteric modulator. While some aniline (B41778) derivatives have been identified as allosteric modulators of certain receptors, this cannot be extrapolated to the subject compound without specific evidence.
Kinetics of Ligand Binding and Dissociation
There are no published studies on the binding and dissociation kinetics of this compound.
Reversible vs. Irreversible Binding Mechanisms
The interaction between a ligand and its target can be either reversible or irreversible. Reversible inhibitors bind to the target through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, irreversible inhibitors typically form a stable, covalent bond with the target protein.
Computational Chemistry and Molecular Modeling Applications
Data Mining and Cheminformatics for SAR Exploration
Network Analysis of Protein-Ligand Interactions
Information regarding the network analysis of protein-ligand interactions for 2-(Cyclohexylmethoxy)-5-(methylsulfonyl)aniline is not available in published scientific literature. Research in this specific area, which would involve computational studies to map the interaction networks between this compound and potential protein targets, has not been reported.
Structural Biology and Biophysical Characterization
X-ray Crystallography of Ligand-Target Complexes
X-ray crystallography has provided high-resolution structural data for analogues of 2-(cyclohexylmethoxy)-5-(methylsulfonyl)aniline in complex with their protein targets, notably Cyclin-Dependent Kinase 2 (CDK2). These studies have been instrumental in structure-based drug design efforts.
Structural Basis for Selectivity and Potency
The structural data from co-crystal structures provide a clear rationale for the observed potency and selectivity of these inhibitors. For instance, the O(6)-cyclohexylmethoxypurine series, which shares the cyclohexylmethoxy moiety, demonstrates potent inhibition of CDK2. nih.govresearchgate.netrsc.org The potency is attributed to the optimal fit of the cyclohexyl group in the hydrophobic pocket and the precise hydrogen bonding pattern with the kinase hinge region. nih.govresearchgate.netrsc.org Modifications to the arylamino portion of the scaffold, such as the introduction of sulfonamide or carboxamide groups, have been shown to further enhance potency by forming additional interactions with residues in the active site, such as Asp86. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions
NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing dynamic and structural information that is complementary to static crystal structures. nih.gov It is particularly useful for characterizing weak to moderate binding events and for mapping the interaction interface. nih.govresearchgate.net
Ligand-Observed NMR Techniques
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, are highly effective for screening and identifying binders from a library of compounds. sandiego.edu These techniques rely on the transfer of magnetization from the protein to the bound ligand. While specific data for this compound is not available, these methods would be applicable to confirm its binding to a target protein and to identify the parts of the molecule that are in close contact with the protein surface.
| Technique | Principle | Information Gained |
| Saturation Transfer Difference (STD) NMR | Selective saturation of protein resonances is transferred to bound ligands via spin diffusion. | Identifies binding and provides information on the ligand's binding epitope. |
| Water-LOGSY | Observes the transfer of magnetization from bulk water to the protein and then to the bound ligand. | Differentiates binders from non-binders. |
Protein-Observed NMR Techniques (e.g., Chemical Shift Perturbation)
Protein-observed NMR techniques, most notably Chemical Shift Perturbation (CSP) or Chemical Shift Mapping (CSM), provide detailed information about the location of the binding site on the protein. nih.govresearchgate.netnih.gov This is achieved by monitoring changes in the chemical shifts of the protein's backbone amide signals (typically in a 1H-15N HSQC spectrum) upon titration with the ligand. bcm.edu Residues that experience significant chemical shift changes are inferred to be at or near the binding interface. bcm.edunih.gov This method allows for the precise mapping of the binding site of compounds like this compound on their protein target, validating the binding mode observed in crystallographic studies and providing insights into the solution-state interaction. nih.govnih.gov
| Technique | Principle | Information Gained |
| Chemical Shift Perturbation (CSP) | Changes in the chemical environment of protein nuclei upon ligand binding cause shifts in their NMR resonance frequencies. | Maps the ligand-binding site on the protein surface at atomic resolution. nih.govbcm.edu |
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics
No public data from SPR or BLI studies involving this compound is available. These techniques are commonly used to measure the rates of association and dissociation of a compound with a target molecule, providing insights into the binding kinetics.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
There is no published research on the use of ITC to determine the thermodynamic parameters of binding for this compound. ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity, enthalpy, and entropy.
Fluorescent-Based Assays for Binding and Activity (e.g., Time-Resolved Förster Resonance Energy Transfer (TR-FRET))
No information could be found regarding the use of fluorescent-based assays, including TR-FRET, to evaluate the binding or activity of this compound. These assays are instrumental in high-throughput screening and detailed mechanistic studies.
Advanced Spectroscopic Techniques (e.g., Circular Dichroism for protein secondary structure)
There are no available studies that have employed advanced spectroscopic techniques like Circular Dichroism to investigate the effects of this compound on the secondary structure of any protein.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
No crystal structure data for this compound is present in the public domain, and therefore, no Hirshfeld surface analysis has been performed. This analysis is used to visualize and quantify intermolecular interactions within a crystal lattice.
Despite a comprehensive search for scientific literature, no specific preclinical research data was found for the chemical compound “this compound” corresponding to the requested sections and subsections. The search did not yield any published studies detailing its effects in in vitro biochemical assays, such as enzyme activity, receptor binding, or reporter gene assays. Similarly, no information was available regarding its evaluation in cell-based phenotypic assays, including cellular target engagement studies or cell cycle analysis.
Therefore, this article cannot be generated as the necessary research findings and data for the specified outline are not present in the public domain.
Preclinical Research Paradigms and in Vitro/in Vivo Model Systems
Cell-Based Phenotypic Assays
Cellular Growth Inhibition Studies (as research tools)
Initial preclinical evaluations of novel chemical entities often involve the use of in vitro cellular growth inhibition assays to determine their potential as antiproliferative agents. For the compound 2-(Cyclohexylmethoxy)-5-(methylsulfonyl)aniline, such studies would typically involve exposing a panel of well-characterized human cancer cell lines to the compound across a range of concentrations. The primary endpoint of these studies is the determination of the concentration at which the compound inhibits cell growth by 50% (GI50).
While specific data for this compound is not available in the public domain, the methodologies for these studies are standardized. A typical experimental design would involve seeding cancer cells in microtiter plates and, after a period of cell attachment, treating them with the compound for a defined period, often 72 hours. Cell viability is then assessed using a variety of colorimetric or fluorometric assays, such as the sulforhodamine B (SRB), MTT, or CellTiter-Glo® assays. These assays provide a quantitative measure of cell proliferation and allow for the calculation of the GI50 value.
The selection of cell lines for these studies is critical and would ideally represent a diverse range of cancer types to identify potential tissue-specific sensitivities. For instance, a panel might include cell lines derived from common malignancies such as breast, colon, lung, and prostate cancers, as well as hematological malignancies. The data generated from these cellular growth inhibition studies are fundamental for the initial characterization of a compound's biological activity and for guiding further mechanistic investigations.
Centrosome Separation Assays
Given the critical role of centrosomes in the regulation of mitotic spindle formation and chromosome segregation, assays that evaluate centrosome separation are valuable tools in cancer research, particularly for compounds that may interfere with cell division. While specific studies on the effect of this compound on centrosome separation have not been publicly reported, the experimental approach for such an investigation is well-established.
These assays typically involve treating cancer cells with the compound of interest and then visualizing the centrosomes using immunofluorescence microscopy. Antibodies against centrosomal proteins, such as γ-tubulin or pericentrin, are used to specifically label the centrosomes. The cells are then examined at different stages of the cell cycle, with a particular focus on the G2/M transition and mitosis.
A key parameter that is quantified in these assays is the distance between the two centrosomes. In normal interphase cells, the two centrosomes are closely associated. As cells enter mitosis, the centrosomes separate and migrate to opposite poles of the cell to form the mitotic spindle. Compounds that interfere with the molecular machinery responsible for centrosome separation, such as certain kinase inhibitors, can lead to a failure of the centrosomes to separate properly. This can result in the formation of monopolar or multipolar spindles, leading to mitotic arrest and ultimately cell death. The quantitative analysis of centrosome separation in treated versus untreated cells can thus provide valuable insights into the mechanism of action of a novel compound.
In Vivo Mechanistic Studies in Animal Models
Pharmacokinetic Studies for Target Organ Exposure
Following the initial in vitro characterization, the evaluation of a compound's pharmacokinetic (PK) properties in animal models is a critical step in preclinical development. For this compound, these studies would be designed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is essential for establishing a dosing regimen that ensures adequate exposure of the compound in the target tissues.
Typical in vivo PK studies would involve administering the compound to rodents, such as mice or rats, through various routes, including oral and intravenous administration. Blood samples are then collected at multiple time points, and the concentration of the compound in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The resulting plasma concentration-time data are then used to calculate key PK parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).
In addition to plasma PK, studies may also be conducted to determine the distribution of the compound into various tissues. This is particularly important for compounds intended to treat solid tumors, as it is crucial to demonstrate that the compound reaches the tumor site at concentrations sufficient to exert its therapeutic effect.
Biomarker Modulation in Disease Models (for understanding mechanism)
To gain a deeper understanding of the in vivo mechanism of action of this compound, studies would be conducted in appropriate animal models of disease to assess its effects on relevant biomarkers. These biomarkers can be proteins or other molecules that are known to be involved in the disease process and are expected to be modulated by the compound based on its proposed mechanism of action.
For example, if in vitro studies suggest that the compound inhibits a particular signaling pathway, then an in vivo study could be designed to measure the levels of key proteins in that pathway in tumor tissues from treated animals. This is often done using techniques such as Western blotting or immunohistochemistry. A change in the phosphorylation state or expression level of a target protein in response to treatment with the compound would provide strong evidence for its in vivo mechanism of action.
The selection of the appropriate animal model is crucial for the success of these studies. The model should recapitulate key aspects of the human disease and should be sensitive to the therapeutic intervention being tested.
Proof-of-Concept Studies for Pathway Engagement
Proof-of-concept studies in animal models are designed to provide the initial evidence that a compound can engage its intended biological target in a living organism and produce a desired therapeutic effect. For this compound, these studies would typically be conducted in animal models of cancer, such as xenograft models in which human tumor cells are implanted into immunocompromised mice.
The primary endpoint of these studies is typically the inhibition of tumor growth. Animals bearing established tumors would be treated with the compound, and the size of the tumors would be measured over time. A statistically significant reduction in tumor growth in the treated group compared to a control group would provide proof-of-concept for the compound's anticancer activity.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 2-(Cyclohexylmethoxy)-5-(methylsulfonyl)aniline?
- Methodological Answer : The synthesis should prioritize regioselective functionalization of the benzene ring. A four-step approach can be adapted from analogous compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline):
Sulfonation : Start with a sulfonyl chloride precursor (e.g., 4-methoxybenzene-1-sulfonyl chloride) to introduce the sulfonyl group .
O-Alkylation : Replace the methoxy group with cyclohexylmethoxy via nucleophilic substitution, requiring a bulky base (e.g., NaH) to minimize steric interference .
Nitration : Use concentrated HNO₃ at 100°C to nitrate the ring, but monitor for dinitro byproducts (e.g., 54% yield of dinitro derivatives under mixed acid conditions) .
Reduction : Catalytic hydrogenation (10% Pd/C, H₂) reduces the nitro group to an amine .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), cyclohexylmethoxy protons (δ 1.0–2.5 ppm), and methylsulfonyl protons (δ 3.0–3.5 ppm) .
- ¹³C NMR : Confirm sulfonyl (δ ~45 ppm) and methoxy carbon (δ ~70 ppm) environments .
- IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and N-H stretches (~3400 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., C₁₄H₂₁NO₃S: calc. 283.12, exp. 283.12 ± 0.01) .
Q. How can common side reactions during alkylation of sulfonated anilines be mitigated?
- Methodological Answer : Over-alkylation or ether cleavage can occur due to harsh conditions. Mitigation strategies include:
- Using a controlled molar ratio of alkylating agent (e.g., 1.1 equiv cyclohexylmethyl bromide) .
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of polysubstituted anilines be addressed?
- Methodological Answer : The methylsulfonyl group is a meta-director, while cyclohexylmethoxy is an ortho/para-director. Competing directing effects may lead to mixed regiochemistry. Strategies include:
- Temperature Control : Nitration at 100°C with HNO₃ favors mono-nitration (73% yield), while mixed HNO₃/H₂SO₃ at 60°C increases dinitro byproducts (54% yield) .
- Computational Modeling : DFT calculations predict charge distribution to identify preferential nitration sites .
Q. How do steric effects of the cyclohexylmethoxy group influence reaction kinetics and purification?
- Methodological Answer : The bulky cyclohexylmethoxy group reduces reaction rates in electrophilic substitutions. Solutions include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Chromatography : Employ gradient elution (e.g., hexane/EtOAc) with silica gel to resolve steric hindrance during purification .
Q. What computational methods predict intermediate stability in the synthesis of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational stability of intermediates under thermal stress .
- Transition State Analysis : Identify energy barriers for critical steps (e.g., nitration) using Gaussian09 with B3LYP/6-31G* basis sets .
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : For example, nitration yields in varied from 54% to 73% due to acid strength and temperature. Reproducibility requires:
- Parameter Standardization : Strict control of HNO₃ concentration (68–70%) and reaction time (2 hours) .
- Byproduct Analysis : LC-MS monitoring to detect dinitro derivatives early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
